REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].C(=O)([O-])[O-].[K+].[K+].[CH2:16](I)[CH3:17]>CC(C)=O>[Cl:1][C:2]1[C:3](=[O:9])[N:4]([CH2:16][CH3:17])[N:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(NN=CC1Cl)=O
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3.92 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 8 h at 55° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
the solids were washed twice with acetone
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vaccuo
|
Type
|
FILTRATION
|
Details
|
the precipitated salts were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vaccuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (SiO2, heptane:ethyl acetate 80:20 v/v)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |